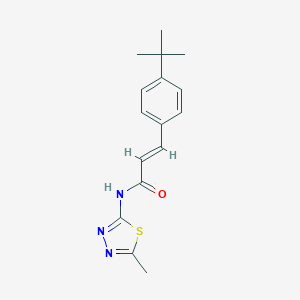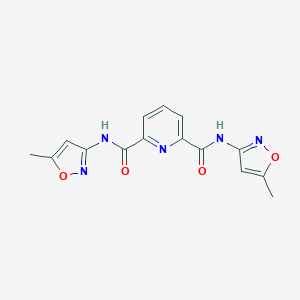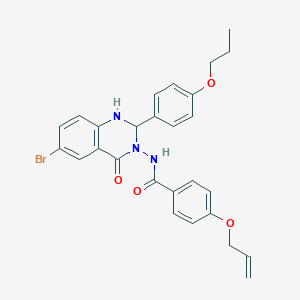![molecular formula C26H20N2O7S B330205 DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B330205.png)
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. It features a quinoline core, a benzodioxole moiety, and a thiophene ring, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
The synthesis of DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the quinoline and benzodioxole units, followed by their coupling with the thiophene ring. Common synthetic routes include:
Formation of Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Benzodioxole Formation: Typically synthesized via the cyclization of catechol derivatives with formaldehyde.
Coupling Reactions: The quinoline and benzodioxole units are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final Assembly: The thiophene ring is introduced through a series of condensation reactions, followed by esterification to form the final dimethyl ester product.
Analyse Des Réactions Chimiques
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole and thiophene rings, introducing various functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Applications De Recherche Scientifique
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By modulating these targets, the compound can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds:
Similar Compounds: Compounds like DIMETHYL 5-((1,3-BENZODIOXOL-5-YLMETHYLENE)AMINO)ISOPHTHALATE and other quinoline derivatives.
Uniqueness: The presence of the benzodioxole and thiophene rings in the same molecule provides unique electronic and steric properties, making it distinct from other quinoline-based compounds.
Propriétés
Formule moléculaire |
C26H20N2O7S |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
dimethyl 5-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C26H20N2O7S/c1-13-21(25(30)32-2)24(36-22(13)26(31)33-3)28-23(29)16-11-18(27-17-7-5-4-6-15(16)17)14-8-9-19-20(10-14)35-12-34-19/h4-11H,12H2,1-3H3,(H,28,29) |
Clé InChI |
PDYQVOOFGNUOHL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C(=O)OC |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzyloxy)-N-(6-bromo-2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B330127.png)
![3-{4-nitrophenyl}-N-{2-[4-(3-{4-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}acrylamide](/img/structure/B330128.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B330129.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330130.png)

![2-[5-(benzyloxy)-2-bromophenyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330134.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B330136.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330137.png)
![(E)-1-{2,5-DIMETHYL-4-[(E)-3-PHENYL-2-PROPENOYL]PIPERAZINO}-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B330138.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330141.png)


